Fmoc-Cys(3-(Boc-amino)-propyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

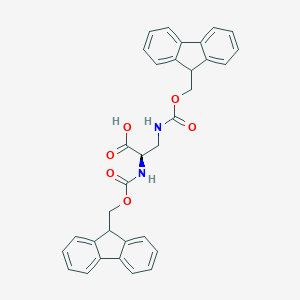

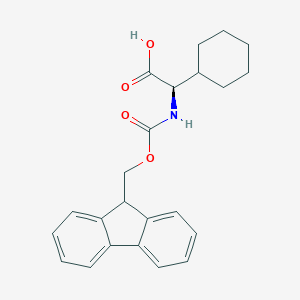

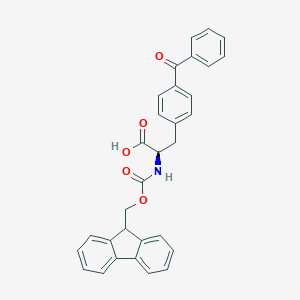

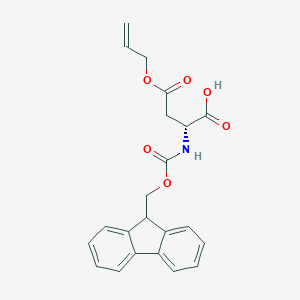

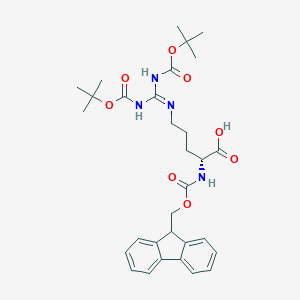

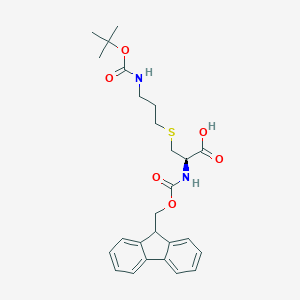

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected trifunctional amino acid derivative . It represents an analog of homolysine and can be used for introducing a lysine or arginine mimetic . It has been incorporated in ⁹⁹Tc-chelating peptides .

Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is C26H32N2O6S . Its molecular weight is 500.6 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid .Chemical Reactions Analysis

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected amino acid used in peptide synthesis . It has been used in reactions involving protein-based and macrocyclic antibiotic-based chiral columns . It has also been involved in ester hydrolysis reactions .Physical And Chemical Properties Analysis

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” has a molecular weight of 500.6 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 3 hydrogen bond donors .Aplicaciones Científicas De Investigación

Boronic Acid Functionalized Peptides

Tobias Otremba and B. Ravoo (2016) explored the synthesis of boronic acid functionalized fluorenylmethoxycarbonyl (Fmoc) protected amino acids for creating peptides that can bind to carbohydrates. These peptides, featuring a Cys-X-Cys motif (where X represents a boronic acid functionalized amino acid), were studied for their carbohydrate binding abilities, showcasing the versatility of Fmoc-protected amino acids in designing functional peptides for biochemical applications (Otremba & Ravoo, 2016).

Novel Protecting Group Reagents

Sherine N. Khattab et al. (2010) introduced new Fmoc/Alloc-oxime reagents for the efficient introduction of Fmoc and Alloc protecting groups to amino acids. These reagents provide a cleaner alternative to traditional methods, minimizing side reactions and offering high yields of Fmoc/Alloc-amino acids, crucial for peptide synthesis (Khattab et al., 2010).

Safety-Catch Linker for Peptide Synthesis

K. Nandhini, F. Albericio, and B. G. de la Torre (2022) demonstrated the use of the Mmsb linker in Fmoc/tBu solid-phase peptide synthesis (SPPS), which allows the combination of Fmoc and Boc protecting groups. This approach provides a strategic advantage in synthesizing peptides prone to side reactions like diketopiperazine formation, highlighting the importance of selecting appropriate protecting groups in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).

Antibacterial Composite Materials

L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling peptides for developing antibacterial and anti-inflammatory materials. The study showcases the application of Fmoc-modified amino acids in creating nanoassemblies with significant antibacterial capabilities, further emphasizing the role of Fmoc-protected amino acids in biomedical material development (Schnaider et al., 2019).

Supramolecular Gels

Alexandra Croitoriu et al. (2021) investigated supramolecular hydrogels based on Fmoc-functionalized amino acids, highlighting the potential of these materials in the biomedical field due to their biocompatible and biodegradable properties. The study underscores the versatility of Fmoc-modified amino acids in creating functional materials for various applications (Croitoriu et al., 2021).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQCWHZYBQNRK-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593361 |

Source

|

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cys(3-(Boc-amino)-propyl)-OH | |

CAS RN |

173963-91-2 |

Source

|

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.